5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride

Catalog No.
S3309019
CAS No.
2095411-00-8
M.F
C6H5BrClNO3
M. Wt
254.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-hydroxypyridine-2-carboxylic acid hydroc...

CAS Number

2095411-00-8

Product Name

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride

IUPAC Name

5-bromo-3-hydroxypyridine-2-carboxylic acid;hydrochloride

Molecular Formula

C6H5BrClNO3

Molecular Weight

254.46

InChI

InChI=1S/C6H4BrNO3.ClH/c7-3-1-4(9)5(6(10)11)8-2-3;/h1-2,9H,(H,10,11);1H

InChI Key

BDRNSBPARYAUCJ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1O)C(=O)O)Br.Cl

solubility

not available

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₅BrClNO₃ and a molecular weight of approximately 224.47 g/mol. This compound features a pyridine ring substituted with a bromine atom and a hydroxyl group, as well as a carboxylic acid group, making it a member of the pyridine carboxylic acids. Its hydrochloride form enhances its solubility in water, which is beneficial for various applications in pharmaceutical and biochemical research .

, including:

  • Esterification: Reaction with alcohols to form esters, which can be useful in synthesizing more complex organic molecules.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives that lack this functional group.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and organic synthesis.

The biological activity of 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride has been explored in various studies. It exhibits potential antimicrobial properties and may act as an inhibitor against certain enzymes. Additionally, its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological investigation.

Several methods can be employed to synthesize 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride:

  • Bromination of Pyridine Derivatives: Starting from 3-hydroxypyridine-2-carboxylic acid, bromination can be achieved using bromine or brominating agents.
  • Hydrochlorination: The hydrochloride form can be obtained by treating the base form of the compound with hydrochloric acid.
  • Multi-step Synthesis: This may involve several reactions starting from simpler pyridine derivatives, followed by functional group modifications.

These methods highlight the versatility in synthesizing this compound for research purposes.

5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride has several applications:

  • Pharmaceutical Research: It serves as a reference standard in drug development and testing.
  • Biochemical Studies: The compound is utilized in enzyme inhibition studies and other biological assays.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic compounds.

These applications underscore its significance in both academic and industrial research settings .

Interaction studies involving 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with specific enzymes or receptors, influencing their activity. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-Bromo-3-methylpyridine-2-carboxylic acidC₇H₆BrNO₂Contains a methyl group instead of hydroxyl
5-Bromo-3-hydroxypicolinic acidC₆H₄BrNO₃Lacks carboxylic acid group
5-Bromo-3-fluoropyridine-2-carboxylic acidC₆H₄BrFNO₂Contains fluorine instead of hydroxyl

The presence of both bromine and hydroxyl groups in 5-Bromo-3-hydroxypyridine-2-carboxylic acid hydrochloride distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity.

Dates

Last modified: 04-14-2024

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